molecular formula C12H16N4S B13631641 4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B13631641
M. Wt: 248.35 g/mol
InChI Key: OFOVFBWBJXDVFN-UHFFFAOYSA-N
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Description

4-Neopentyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a pyridin-3-yl group at position 5 and a neopentyl (2,2-dimethylpropyl) group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in medicinal chemistry and materials science. Its bulky neopentyl substituent distinguishes it from other triazole derivatives, influencing steric effects, solubility, and biological interactions .

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

OFOVFBWBJXDVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C(=NNC1=S)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Addition of the Neopentyl Group: The neopentyl group can be added through an alkylation reaction using neopentyl bromide or chloride.

    Introduction of the Thiol Group: The thiol group can be introduced via a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, utilizing automated reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: The triazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, boronic acids, and various catalysts like palladium or copper.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted triazole and pyridine derivatives.

Scientific Research Applications

4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs of the target compound, focusing on substituents and physicochemical characteristics:

Compound Name Substituent (Position 4) Substituent (Position 5) Molecular Weight Key Properties References
4-Neopentyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Neopentyl Pyridin-3-yl ~265.35* High lipophilicity, steric bulk
4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Ethyl Pyridin-3-yl 206.27 Moderate solubility, lower steric hindrance
4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Phenyl Pyridin-3-yl ~240.30* Planar structure, π-π stacking capability
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Amino (-NH2) Pyridin-4-yl 193.22 Enhanced electron donation, antioxidant potential

*Estimated based on molecular formula.

Key Observations:

  • Lipophilicity: The neopentyl group increases logP compared to ethyl or amino substituents, favoring membrane permeability but reducing aqueous solubility .
  • Electronic Properties: Electron-donating groups (e.g., -NH2) enhance antioxidant activity, as seen in 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, whereas neopentyl’s inductive effects are weaker .

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Studies on triazole-thiols reveal that electron-donating substituents lower HOMO-LUMO gaps, enhancing reactivity. Neopentyl’s inductive effects are weaker compared to -NH2 or -OCH3 groups .
  • Molecular Docking: Ethyl and phenyl analogs exhibit stronger binding to Mycobacterium tuberculosis enoyl-ACP reductase (Mtb InhA) due to favorable π-π and hydrophobic interactions, whereas neopentyl’s bulk disrupts binding .

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